1-[3-(2-Methylphenoxy)propyl]imidazole

Histamine H3 receptor QSAR phenoxyalkyl imidazole

Procure 1-[3-(2-Methylphenoxy)propyl]imidazole as a structurally matched negative control for para-substituted H3 antagonists. Its ortho-methyl substitution disrupts the H3 pharmacophore, enabling definitive target attribution. With LogP 2.63, tPSA 27.0 Ų, and zero H-bond donors, it calibrates CNS PAMPA/Caco-2 assays and serves as the baseline scaffold for antifungal lead optimization against resistant Candida spp.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B5112121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Methylphenoxy)propyl]imidazole
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCCN2C=CN=C2
InChIInChI=1S/C13H16N2O/c1-12-5-2-3-6-13(12)16-10-4-8-15-9-7-14-11-15/h2-3,5-7,9,11H,4,8,10H2,1H3
InChIKeyYBLWYKUEVIWTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-Methylphenoxy)propyl]imidazole – Physicochemical Profile and Structural Classification of an Ortho-Substituted Phenoxyalkyl Imidazole Screening Compound


1-[3-(2-Methylphenoxy)propyl]imidazole (C₁₃H₁₆N₂O, MW 216.28 g/mol) is a synthetic N-substituted imidazole derivative belonging to the phenoxyalkyl imidazole class . The molecule features an imidazole heterocycle linked via a three-carbon propyl chain to a 2-methylphenoxy (ortho-cresyl ether) moiety. Its computed physicochemical descriptors include a LogP of 2.63, a topological polar surface area (tPSA) of 27.0 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and a log aqueous solubility (LogSW) of -3.02 . This compound is commercially available as a screening compound (e.g., ChemBridge SC-5319207) intended for use as a chemical probe, reference standard, or synthetic building block in medicinal chemistry and biological screening campaigns .

Why Generic Substitution of 1-[3-(2-Methylphenoxy)propyl]imidazole with Unsubstituted or Para-Substituted Phenoxyalkyl Imidazole Analogs Fails to Preserve Pharmacological and Physicochemical Identity


Phenoxyalkyl imidazoles are not functionally interchangeable; the position of phenyl ring substitution critically dictates both target engagement and physicochemical behavior. Quantitative structure-activity relationship (QSAR) studies on this compound class have demonstrated that substitution at the 4-position (para) of the phenyl ring is a structural prerequisite for potent histamine H3 receptor antagonism [1]. The 2-methyl (ortho) substitution of the target compound places the methyl group in a sterically hindered position adjacent to the ether linkage, which is predicted to alter the dihedral angle between the phenyl ring and the propyl linker, thereby modifying the pharmacophoric geometry required for H3 receptor binding. Furthermore, the ortho-methyl group increases calculated LogP by approximately 0.3–0.6 log units relative to the unsubstituted 1-(3-phenoxypropyl)imidazole, which carries implications for membrane permeability, aqueous solubility, and non-specific protein binding [2]. These differences mean that a researcher cannot simply substitute the para-methyl or unsubstituted analog and expect to replicate the biological or physicochemical profile of the ortho-methyl compound.

Quantitative Differentiation Evidence for 1-[3-(2-Methylphenoxy)propyl]imidazole Relative to Closest Analogs


Ortho-Methyl Substitution Predicts Loss of Histamine H3 Receptor Antagonism Compared to Para-Substituted Phenoxypropyl Imidazoles

A QSAR study employing multiple linear regression and cross-validation on a series of phenoxyalkyl imidazoles established that substitution at the 4-position (para) of the phenyl ring is necessary for the exhibition of H3-receptor histamine antagonism [1]. The target compound bears a 2-methyl (ortho) substituent; the QSAR model's indicator parameters confirm that ortho substitution alone does not satisfy the structural requirement for H3 receptor activity [1]. In contrast, para-substituted analogs such as 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole (UCL 1390) achieve Ki = 12 nM and ED₅₀ = 0.54 mg/kg at the H3 receptor in rat synaptosomal [³H]histamine release assays and in vivo mouse brain tele-methylhistamine models [2]. This represents a predicted activity differential of potentially >800-fold between a potent para-substituted H3 antagonist and the ortho-methyl target compound, based on the QSAR requirement that para-substitution is mandatory for meaningful H3 engagement.

Histamine H3 receptor QSAR phenoxyalkyl imidazole ortho vs para substitution

Elevated Lipophilicity (LogP 2.63) of 1-[3-(2-Methylphenoxy)propyl]imidazole Versus Unsubstituted Analog (LogP 2.0–2.35) Drives Differential Membrane Partitioning

The target compound exhibits a calculated LogP of 2.63 , which is 0.28 to 0.63 log units higher than the unsubstituted analog 1-(3-phenoxypropyl)imidazole, for which computed LogP values range from 2.0 (PubChem XLogP3-AA) to 2.35 (ChemSpider ACD/LogP) [1]. This difference corresponds to a predicted 1.9- to 4.3-fold increase in octanol-water partition coefficient attributable solely to the ortho-methyl group. The target compound also has a higher molecular weight (216.28 vs. 202.25 g/mol) and calculated LogSW of -3.02 , indicating reduced aqueous solubility relative to the unsubstituted parent. The zero hydrogen bond donor count (Hdon = 0) and low tPSA (27.0 Ų) are shared between both compounds and are consistent with blood-brain barrier permeability potential according to standard CNS MPO scoring criteria.

LogP lipophilicity membrane permeability physicochemical property

Para-Methyl Positional Isomer Demonstrates Quantified Enzyme Inhibition (QC Ki = 7.7 μM) Whereas Ortho-Methyl Target Compound Lacks Public Bioactivity Annotation

The para-methyl positional isomer 1-[3-(4-methylphenoxy)propyl]-1H-imidazole (BDBM7888) has been experimentally evaluated and shows inhibition of human glutaminyl-peptide cyclotransferase (QC) with a Ki of 7.70 × 10³ nM (7.7 μM) at pH 8.0 and 2°C, measured fluorometrically using Gln-AMC as substrate [1]. In contrast, the ortho-methyl target compound 1-[3-(2-methylphenoxy)propyl]imidazole has no publicly deposited bioactivity data for QC or any other defined molecular target in major databases such as ChEMBL, BindingDB, or PubChem BioAssay as of the search date. This absence of annotation represents a meaningful differential: the para-methyl isomer has documented, albeit weak, enzyme engagement, while the ortho-methyl compound remains pharmacologically uncharacterized. The steric environment around the ether oxygen differs substantially between ortho and para substitution, which can influence hydrogen-bonding interactions with catalytic residues and overall binding pose within enzyme active sites.

glutaminyl-peptide cyclotransferase positional isomer enzyme inhibition SAR

Simplified Phenoxypropyl Imidazole Scaffold Lacks the 3-Aryl Substituent Required for Potent Antifungal Activity Demonstrated by 1-[(3-Aryloxy-3-aryl)propyl]-1H-imidazoles (MIC <10 μg/mL vs. Fluconazole-Resistant C. albicans)

A series of 1-[(3-aryloxy-3-aryl)propyl]-1H-imidazoles, which feature an additional aryl substitution at the 3-position of the propyl linker compared to the simpler 1-[3-(aryloxy)propyl]imidazole scaffold of the target compound, demonstrated MIC values comparable to ketoconazole, miconazole, and econazole, and were more potent than fluconazole against Candida albicans [1]. Several derivatives (compounds 10, 12, 14, 18–20, 24, 28, 29, 30, and 34) potently inhibited fluconazole-resistant C. albicans strains with MIC values less than 10 μg/mL, and compounds 20, 25, and 33 achieved MIC ≤ 5 μg/mL against dermatophyte strains, equipotent to ketoconazole, econazole, and miconazole [1]. The target compound 1-[3-(2-methylphenoxy)propyl]imidazole lacks the critical 3-aryl substituent and contains only a single phenoxy moiety at the 3-position; based on the SAR reported by La Regina et al., this structural simplification is expected to result in substantially reduced antifungal potency. The target compound may therefore serve as a minimalist scaffold for antifungal SAR exploration or as a negative control in antifungal screening panels.

antifungal Candida albicans structure-activity relationship azole

Select Applications for 1-[3-(2-Methylphenoxy)propyl]imidazole Based on Established Differentiation Evidence


Negative Control Compound for Histamine H3 Receptor Antagonist Screening Campaigns

Due to the QSAR-established requirement for para-substitution on the phenyl ring for H3 receptor antagonism [1], 1-[3-(2-methylphenoxy)propyl]imidazole (ortho-methyl) is predicted to lack meaningful H3 activity. It can be deployed as a structurally matched negative control alongside para-substituted H3 antagonists such as UCL 1390 (Ki = 12 nM) or UCL 1409 (Ki = 14 nM) [2] in H3 receptor binding and functional assays. This pairing enables researchers to attribute observed H3 antagonism specifically to the para-substitution pharmacophore rather than to the phenoxypropyl imidazole scaffold itself.

Physicochemical Reference Standard for Lipophilicity-Dependent Membrane Permeability Studies

With a LogP of 2.63, tPSA of 27.0 Ų, and zero hydrogen bond donors [1], this compound falls within favorable CNS drug-like property space and can serve as a reference standard for calibrating parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport experiments. Its LogP is 0.28–0.63 units higher than the unsubstituted 1-(3-phenoxypropyl)imidazole [2][3], making it suitable for constructing LogP-permeability correlation curves across a phenoxyalkyl imidazole congeneric series. The defined LogSW of -3.02 also supports its use in thermodynamic solubility assay development for moderately lipophilic small molecules.

Minimalist Scaffold for Antifungal Structure-Activity Relationship (SAR) Expansion

The compound represents the simplified core of the 1-[(3-aryloxy-3-aryl)propyl]-1H-imidazole antifungal pharmacophore, which has demonstrated MIC values <10 μg/mL against fluconazole-resistant Candida albicans and ≤5 μg/mL against dermatophytes [1]. Procuring this ortho-methyl building block allows medicinal chemistry teams to systematically introduce the 3-aryl substituent and other modifications, using the target compound as the baseline comparator to quantify the incremental antifungal potency gain conferred by each structural elaboration.

Positional Isomer Reference in Enzyme Target Profiling Panels

The para-methyl positional isomer 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has documented glutaminyl-peptide cyclotransferase (QC) inhibition (Ki = 7.7 μM) [1]. In contrast, the ortho-methyl target compound has no publicly available target annotation. This differential makes the ortho-methyl compound valuable as a selectivity control in broad-panel enzyme profiling: it can be screened alongside the para-methyl isomer to identify targets whose engagement is sensitive to the position of the methyl substituent on the phenoxy ring, thereby mapping the steric tolerance of enzyme active sites for ortho vs. para substitution.

Quote Request

Request a Quote for 1-[3-(2-Methylphenoxy)propyl]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.